N-[(Benzyloxy)carbonyl]alanylleucinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Benzyloxy)carbonyl]alanylleucinamide: is a synthetic compound that belongs to the class of organic compounds known as peptides. It is characterized by the presence of a benzyloxycarbonyl group attached to the alanyl residue, which is further linked to a leucinamide moiety. This compound is often used in biochemical research and pharmaceutical applications due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Benzyloxy)carbonyl]alanylleucinamide typically involves the following steps:
Protection of Amino Groups: The amino groups of alanine and leucine are protected using benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions.
Coupling Reaction: The protected alanine and leucine are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The Cbz groups are removed using hydrogenation or acidic conditions to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the coupling and deprotection steps under controlled conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[(Benzyloxy)carbonyl]alanylleucinamide can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding the free peptide.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic reagents like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Free peptide (alanylleucinamide).
Substitution: Various substituted peptides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-[(Benzyloxy)carbonyl]alanylleucinamide is used as a building block in the synthesis of more complex peptides and proteins. It serves as a model compound for studying peptide bond formation and cleavage.
Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving proteases. It can act as a substrate or inhibitor in enzymatic assays.
Medicine: this compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its stability and structural properties make it a suitable candidate for developing enzyme inhibitors or receptor agonists/antagonists.
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and as a reference standard in quality control processes.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]alanylleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group provides stability and protection to the peptide, allowing it to interact with its target without undergoing premature degradation. Upon reaching the target site, the benzyloxycarbonyl group can be removed, enabling the active peptide to exert its biological effects. The molecular pathways involved may include inhibition of protease activity or modulation of receptor signaling.
Comparison with Similar Compounds
- N-[(Benzyloxy)carbonyl]alanylserinamide
- N-[(Benzyloxy)carbonyl]alanylglycinamide
- N-[(Benzyloxy)carbonyl]alanylisoleucinamide
Comparison:
- N-[(Benzyloxy)carbonyl]alanylleucinamide is unique due to the presence of the leucinamide moiety, which imparts specific structural and functional properties.
- N-[(Benzyloxy)carbonyl]alanylserinamide contains a serine residue, which introduces a hydroxyl group, potentially altering its reactivity and interactions.
- N-[(Benzyloxy)carbonyl]alanylglycinamide has a simpler structure with a glycine residue, making it less sterically hindered and more flexible.
- N-[(Benzyloxy)carbonyl]alanylisoleucinamide includes an isoleucine residue, which may affect its hydrophobicity and binding affinity to targets.
Properties
IUPAC Name |
benzyl N-[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-11(2)9-14(15(18)21)20-16(22)12(3)19-17(23)24-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3,(H2,18,21)(H,19,23)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVQEXKXIZCDGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304220 |
Source
|
Record name | N-[(Benzyloxy)carbonyl]alanylleucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30304220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18323-56-3 |
Source
|
Record name | NSC164664 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164664 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[(Benzyloxy)carbonyl]alanylleucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30304220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.